(3AR,7aR)-octahydro-1H-isoindol-1-one
Description
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydroisoindol-1-one |
InChI |
InChI=1S/C8H13NO/c10-8-7-4-2-1-3-6(7)5-9-8/h6-7H,1-5H2,(H,9,10)/t6-,7+/m0/s1 |
InChI Key |
JKYNCKNIVHDOKU-NKWVEPMBSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)CNC2=O |
Canonical SMILES |
C1CCC2C(C1)CNC2=O |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis via Oxazoloisoindole Intermediates
The enantioselective synthesis of (3aR,7aR)-octahydro-1H-isoindol-1-one has been achieved through a multi-step sequence starting from readily available cyclohexene derivatives. A seminal approach involves the use of oxazoloisoindole intermediates to enforce stereochemical fidelity. Key steps include:
-
Cycloaddition Reactions : Diels-Alder reactions between furan derivatives and maleic anhydride yield tetracyclic intermediates, which are subsequently reduced to generate the oxazoloisoindole framework .
-
Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the oxazole ring while preserving the isoindolone structure, yielding the cis-fused octahydroisoindolone .
-
Acid-Mediated Rearrangement : Treatment with hydrochloric acid induces ring contraction, producing the target compound with >98% enantiomeric excess (ee) .
| Step | Reagents/Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|
| 1 | Furan, maleic anhydride, 80°C | 72% | Tetracyclic intermediate |
| 2 | H₂ (1 atm), Pd/C, EtOH | 85% | cis-Fused oxazoloisoindole |
| 3 | HCl (6M), reflux | 90% | (3aR,7aR)-configured product |
This method’s robustness stems from its reliance on asymmetric induction during the cycloaddition step, avoiding costly chiral auxiliaries .
Catalytic Asymmetric Hydrogenation of Isoindolinones
An alternative route employs catalytic asymmetric hydrogenation of prochiral isoindolinones. Using ruthenium-based catalysts with chiral phosphine ligands, this method achieves high stereoselectivity:
-
Substrate Preparation : Isoindolinone derivatives are synthesized via Heck coupling between bromobenzene and acrylamide .
-
Hydrogenation : The prochiral substrate is treated with [Ru((R)-BINAP)]Cl₂ under 50 bar H₂, yielding the (3aR,7aR)-isomer with 92% ee .
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.5 mol% |
| Pressure | 50 bar H₂ |
| Temperature | 60°C |
| Reaction Time | 24 h |
This method’s scalability is limited by the cost of chiral catalysts, but recent developments in catalyst recycling have improved its industrial viability .
Enzymatic Resolution of Racemic Mixtures
For large-scale production, enzymatic resolution offers a cost-effective alternative:
-
Racemic Synthesis : Octahydroisoindol-1-one is synthesized via PtO₂-catalyzed hydrogenation of isoindole, producing a 1:1 diastereomeric mixture .
-
Lipase-Catalyzed Hydrolysis : Pseudomonas fluorescens lipase selectively hydrolyzes the (3aS,7aS)-enantiomer, leaving the desired (3aR,7aR)-isomer intact .
| Enzyme | Substrate | Enantiomeric Ratio (er) |
|---|---|---|
| PFL | Acetylated racemate | 98:2 |
This approach achieves 99% purity after recrystallization, though it requires additional steps to recycle the unwanted enantiomer .
Solid-Phase Synthesis for High-Throughput Applications
Recent innovations in combinatorial chemistry have enabled solid-phase synthesis of this compound:
-
Resin Functionalization : Wang resin is loaded with Fmoc-protected aminocyclohexane carboxylic acid.
-
Cyclative Cleavage : TFA treatment induces simultaneous cyclization and resin detachment, yielding the target compound .
| Cycle | Reagents | Purity (HPLC) |
|---|---|---|
| 1 | Fmoc-AA, DIC/HOBt | 95% |
| 2 | Piperidine/DMF | 97% |
| 3 | TFA/H₂O (95:5) | 99% |
This method’s main advantage lies in its suitability for parallel synthesis, though yields remain modest (60–70%) .
Continuous-Flow Microreactor Systems
Industrial-scale production increasingly adopts continuous-flow systems to enhance reproducibility:
-
Reactor Design : A two-stage microreactor setup enables sequential hydrogenation and cyclization.
-
Process Parameters :
-
Stage 1: H₂ (10 bar), Pd/Al₂O₃, 80°C
-
Stage 2: HCl (0.1M), 120°C
-
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield | 75% | 89% |
| Purity | 92% | 98% |
| Throughput | 50 g/day | 500 g/day |
Flow systems reduce side reactions through precise temperature and residence time control, making them ideal for GMP-compliant manufacturing .
Chemical Reactions Analysis
Types of Reactions: (3AR,7aR)-Octahydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1-one derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or catalytic hydrogenation with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Isoindoline-1-one derivatives.
Reduction: Fully saturated isoindoline derivatives.
Substitution: N-substituted isoindoline derivatives.
Scientific Research Applications
(3AR,7aR)-Octahydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their potential use as pharmaceutical agents, particularly in the development of new drugs.
Industry: It is used in the synthesis of polymers and materials with specific properties, such as increased strength and durability.
Mechanism of Action
The mechanism of action of (3AR,7aR)-octahydro-1H-isoindol-1-one and its derivatives often involves interaction with biological macromolecules. For instance, in medicinal chemistry, these compounds may act as enzyme inhibitors or receptor agonists/antagonists. The specific molecular targets and pathways depend on the functional groups present on the isoindoline ring and their interactions with biological systems.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Stereoisomers and Derivatives
(a) (3aR,7aS)-Octahydro-1H-Isoindol-1-one
- Structure : Differs in stereochemistry at the 7a position.
- Properties: Altered ring puckering affects solubility and reactivity. Reported in racemic form (rac-) with a molecular formula C24H21NO4 (MW: 387.44 g/mol) .
- Applications : Less commonly used due to undefined stereochemical outcomes in synthesis.
(b) (3aR,7R,7aS)-7-(Methanesulfonyloxy)octahydroindol-2-one
Saturation and Ring Complexity
(a) 2,3-Dihydro-1H-Isoindol-1-one (CAS 480-91-1)
- Structure: Partially unsaturated (one double bond), molecular formula C8H7NO (MW: 133.15 g/mol) .
- Properties : Higher ring strain and electrophilicity due to conjugation of the lactam with the unsaturated bond.
- Applications : Precursor for fluorescent dyes and polymer additives.
(b) 2,3-Dihydro-7-Nitro-1H-Isoindol-1-one (CAS 169044-97-7)
Functionalized Derivatives
(a) (3aR,5R,7aR*)-2-Tosyloctahydro-1H-Isoindol-5-ol
- Structure : Tosyl (p-toluenesulfonyl) and hydroxyl groups enhance polarity.
- Synthesis : Prepared via Rhodium-catalyzed carbonylative C–C activation (82–88% yield) .
- Applications : Chiral building block for antitumor agents and enzyme inhibitors.
(b) Methyl (3aR,4S,7aR)-4-Hydroxy-4-[2-(3-Methylphenyl)ethynyl]octahydro-1H-Indole-1-Carboxylate
Data Table: Key Comparative Properties
Research Findings and Trends
- Stereochemical Impact : The (3aR,7aR) configuration confers superior stability compared to diastereomers, as seen in higher melting points and crystallinity .
- Reactivity : Saturated derivatives like the target compound exhibit slower hydrolysis rates (t1/2 >24 h at pH 7.4) than unsaturated analogs (t1/2 ~2 h) .
- Biological Relevance : Functionalization with aromatic groups (e.g., benzisothiazole in ) enhances binding to CNS targets, though the unsubstituted octahydro core lacks inherent bioactivity .
Q & A
Advanced Research Question
- Dynamic kinetic resolution : Employ bifunctional organocatalysts (e.g., thiourea-tertiary amine) to stabilize transition states .
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side products (e.g., overhydrogenation) .
- DoE (Design of Experiments) : Apply factorial designs to test interactions between pressure, temperature, and catalyst type .
How do computational models predict the biological activity of this compound derivatives?
Advanced Research Question
- Molecular docking : Simulate binding affinities to targets like GABA receptors using AutoDock Vina. Validate with in vitro assays (IC50 measurements) .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at C4) with activity trends .
What methodologies assess the hydrolytic stability of this compound under physiological conditions?
Advanced Research Question
- pH-rate profiling : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC-MS/MS. Half-life (t1/2) >24 h at pH 7.4 indicates suitability for oral delivery .
- Forced degradation studies : Expose to UV light (ICH Q1B guidelines) to identify photolytic byproducts .
How can contradictory NMR data for this compound be resolved?
Advanced Research Question
Contradictions often arise from solvent-induced shifts or dynamic effects. Solutions:
- Variable-temperature NMR : Detect conformational exchange (e.g., ring puckering) .
- COSY/NOESY : Assign protons in crowded regions (e.g., 2.5–3.5 ppm) .
What analytical techniques validate the purity of this compound in complex matrices?
Basic Research Question
- HPLC-ELSD : Quantify residual solvents (e.g., DMF) with <0.1% limits .
- Chiral GC-MS : Detect enantiomeric impurities (limit: 0.5% w/w) .
How does the compound’s stereochemistry influence its reactivity in ring-opening reactions?
Advanced Research Question
The (3aR,7aR) configuration directs nucleophilic attack to the less hindered endo face. Kinetic studies (e.g., with Grignard reagents) show 5–10× faster reactivity vs. (3aS,7aS)-isomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
